4-Bromo-2,3-difluorobenzaldehyde

Melting Point Thermal Stability Solid-State Handling

4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) is a halogenated aromatic aldehyde bearing a bromine atom at the 4-position and two fluorine atoms at the 2- and 3-positions. This white to off-white crystalline powder has a molecular formula of C7H3BrF2O and a molecular weight of 220.99 g/mol.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 644985-24-0
Cat. No. B1293408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluorobenzaldehyde
CAS644985-24-0
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)F)F)Br
InChIInChI=1S/C7H3BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
InChIKeyIMOLPSNRLZLWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0): A Specialized Fluorinated Benzaldehyde Building Block for Liquid Crystal and Pharmaceutical Intermediates


4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) is a halogenated aromatic aldehyde bearing a bromine atom at the 4-position and two fluorine atoms at the 2- and 3-positions. This white to off-white crystalline powder has a molecular formula of C7H3BrF2O and a molecular weight of 220.99 g/mol . The compound is primarily employed as a key intermediate in the synthesis of fluorinated liquid crystal materials and pharmaceutical active ingredients, where its unique substitution pattern imparts distinct physicochemical properties .

Why 4-Bromo-2,3-difluorobenzaldehyde Cannot Be Simply Replaced by Other Halogenated Benzaldehydes in Critical Syntheses


The 2,3-difluoro-4-bromo substitution pattern on the benzaldehyde core creates a unique combination of steric, electronic, and physicochemical properties that cannot be replicated by regioisomers or mono-halogenated analogs. Compared to 4-bromo-2-fluorobenzaldehyde (mp 59–64°C ) or 4-bromo-3-fluorobenzaldehyde (mp 55–59°C ), the target compound exhibits a higher melting point (66–67°C ), indicative of stronger intermolecular interactions that enhance solid-state stability. Relative to non-brominated 2,3-difluorobenzaldehyde (logP 1.95 [1]), the bromine substituent raises logP to 2.78 , significantly altering solvent partitioning behavior. These quantifiable differences in thermal stability, density, and lipophilicity directly impact reaction conditions, purification strategies, and downstream formulation compatibility, making generic substitution a risk to yield and product quality.

Quantitative Differentiation of 4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) Against Closest Structural Analogs


Higher Melting Point vs. Mono-Fluoro 4-Bromobenzaldehyde Regioisomers Enhances Solid-State Handling and Storage

4-Bromo-2,3-difluorobenzaldehyde exhibits a melting point of 66–67°C , which is 7–8°C higher than 4-bromo-3-fluorobenzaldehyde (55–59°C ) and 3–8°C higher than 4-bromo-2-fluorobenzaldehyde (59–64°C ). This elevated melting point indicates stronger crystal lattice energy, reducing the risk of melting or agglomeration during ambient-temperature storage and simplifying solid handling in large-scale synthesis.

Melting Point Thermal Stability Solid-State Handling

Significantly Elevated Boiling Point vs. Non-Brominated 2,3-Difluorobenzaldehyde Enables High-Temperature Reaction Conditions

The boiling point of 4-bromo-2,3-difluorobenzaldehyde is 239.9°C at 760 mmHg , compared to 167.3°C at 760 mmHg for the non-brominated 2,3-difluorobenzaldehyde —a difference of approximately 73°C. This substantial increase, imparted by the bromine atom, expands the accessible temperature window for solvent-free or high-boiling-solvent reactions without distillation losses.

Boiling Point Thermal Stability Reaction Scope

Substantially Higher Density vs. 2,3,4-Trifluorobenzaldehyde Benefits Liquid Crystal Formulation Compatibility

4-Bromo-2,3-difluorobenzaldehyde has a density of 1.8±0.1 g/cm³ , compared to 1.404 g/cm³ for 2,3,4-trifluorobenzaldehyde —an increase of approximately 28%. The heavier bromine atom contributes significantly to molecular mass density, which can influence the alignment and phase behavior in liquid crystal formulations where molecular packing is critical.

Density Formulation Liquid Crystal

Enhanced Lipophilicity (LogP 2.78) vs. 2,3-Difluorobenzaldehyde (LogP 1.95) Improves Organic Phase Partitioning in Multi-Step Syntheses

The calculated logP for 4-bromo-2,3-difluorobenzaldehyde is 2.78 , which is 0.83 log units higher than that of 2,3-difluorobenzaldehyde (logP 1.95 [1]). This translates to a ~6.8-fold increase in octanol-water partition coefficient, substantially improving organic phase retention during aqueous workups and reducing product loss to aqueous layers.

Lipophilicity LogP Extraction Efficiency

Validated Performance as a Fluorinated Liquid Crystal Intermediate with Reduced Steric Hindrance and Enhanced Dipole Moment

Patent CN102659546A explicitly identifies 4-bromo-2,3-difluorobenzaldehyde as a 'novel liquid crystal intermediate' [1] where the fluorine atoms, being similar in volume to hydrogen, do not disrupt the ordered alignment of liquid crystal molecules via steric effects, while their high electronegativity ensures a sufficient dipole moment for mesogenic behavior [1]. The patent further claims that the fat-solubility of fluorine enhances miscibility in mixed liquid crystal formulations, a benefit not achievable with non-fluorinated or mono-fluorinated analogs.

Liquid Crystal Steric Hindrance Dipole Moment Patent

Optimal Procurement Scenarios for 4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) Based on Quantitative Differentiation


Synthesis of Fluorinated Liquid Crystal Materials Requiring High Mesophase Stability

The steric similarity of fluorine to hydrogen and its high electronegativity make 4-bromo-2,3-difluorobenzaldehyde the preferred intermediate for liquid crystal molecules where ordered alignment and adequate dipole moment are critical [1]. The compound's elevated density (1.8 g/cm³ vs. 1.4 g/cm³ for trifluoro analogs) further enhances miscibility in mixed formulations .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Robust Solid Handling and High Organic Phase Recovery

The higher melting point (66–67°C) relative to mono-fluoro analogs (55–64°C) ensures reliable solid-state storage without cold-chain logistics . Meanwhile, the logP of 2.78 provides efficient organic phase extraction during aqueous workups, reducing product loss compared to less lipophilic analogs .

High-Temperature Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) on Halogenated Benzaldehyde Scaffolds

The elevated boiling point (239.9°C) relative to non-brominated 2,3-difluorobenzaldehyde (167°C) permits Pd-catalyzed cross-coupling reactions at elevated temperatures without solvent evaporation or substrate loss . The bromine atom provides a versatile handle for carbon-carbon bond formation.

Organic Photovoltaic and OLED Material Precursor Synthesis

The unique combination of bromine and difluoro substitution provides orthogonal reactivity for constructing donor-acceptor architectures used in organic electronic materials. The compound's thermal robustness and solubility profile support the demanding purification requirements of electronic-grade intermediates .

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